Xanomeline oxalate

概要

説明

準備方法

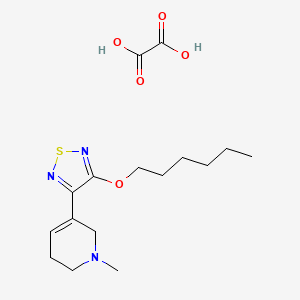

キサノメリン オキサレートの合成には、いくつかの段階が必要です。主要な中間体である3-(ヘキシルオキシ)-4-(1-メチル-1,2,5,6-テトラヒドロピリジン-3-イル)-1,2,5-チアゾールは、一連の有機反応によって調製されます。 最終段階では、遊離塩基とシュウ酸を反応させてオキサレート塩を生成します . 工業的生産方法では、通常、これらの反応を最適化して、収率と純度を高めます。多くの場合、精製には高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されます .

化学反応の分析

Chemical Stability Under Standard Conditions

Xanomeline oxalate remains chemically stable when stored at recommended temperatures (2-8°C) in anhydrous environments . Key stability characteristics include:

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions (pH 7.2) .

-

Thermal Stability : No decomposition observed below 200°C under inert atmospheres .

-

Photostability : No reported photodegradation under standard laboratory lighting conditions .

Reactivity with Incompatible Agents

The compound exhibits reactive incompatibility with:

Notably, no exothermic or hazardous reactions have been documented with common solvents like DMSO or PBS .

Thermal Decomposition Pathways

Under extreme pyrolysis conditions (>300°C), this compound decomposes via:

Primary gaseous products include carbon dioxide (CO₂), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) . Solid residues consist of carbonized organic fragments.

Solubility-Driven Reactivity

This compound’s solubility profile influences its reactivity in biological matrices:

| Solvent | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|

| Dimethylformamide (DMF) | 1.6 | Stable; no solvolysis |

| PBS (pH 7.2) | 0.1 | Partial ionization; retains structural integrity |

| Ethanol | <0.01 | Limited dissolution; no reaction |

Stability in Biological Matrices

In in vitro models (e.g., guinea pig ileum, rabbit vas deferens), this compound maintains structural integrity with:

科学的研究の応用

Alzheimer's Disease

Xanomeline oxalate has shown promise in improving cognitive function and alleviating behavioral disturbances in patients with Alzheimer's disease. A notable clinical trial demonstrated:

- Cognitive Improvement : Patients receiving high doses of xanomeline exhibited significant improvements in cognitive assessments, including the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+) .

- Behavioral Symptom Management : The treatment resulted in reduced agitation, hallucinations, and other non-cognitive symptoms associated with AD .

Schizophrenia

The compound has also been studied for its antipsychotic properties:

- Antipsychotic Activity : Xanomeline has been reported to improve both positive and negative symptoms of schizophrenia, potentially offering a novel therapeutic approach for patients resistant to conventional antipsychotics .

Cognitive Enhancements in Animal Models

Studies using aged mice have demonstrated that xanomeline significantly enhances memory function. In controlled experiments:

- Mice treated with xanomeline showed improved exploratory behavior towards novel objects, indicating enhanced memory retention compared to control groups .

- The effects were dose-dependent, with higher doses correlating with greater cognitive benefits .

Anti-inflammatory Mechanisms

Research has elucidated the anti-inflammatory properties of xanomeline:

- Administration of xanomeline in murine models resulted in a significant reduction of serum levels of inflammatory cytokines such as TNF and IL-6 during endotoxemic challenges .

- This suggests a potential role for xanomeline in treating inflammatory conditions beyond neurological disorders.

Case Studies and Clinical Trials

Several case studies have reinforced the therapeutic potential of this compound:

作用機序

キサノメリン オキサレートは、特にM1およびM4サブタイプであるムスカリン性アセチルコリン受容体を選択的に活性化することで、その効果を発揮します . この活性化は、統合失調症やアルツハイマー病などの疾患で障害されているアセチルコリン、ドーパミン、グルタミン酸などの神経伝達物質回路の調節につながります . この化合物の作用機序には、これらの主要な神経伝達物質回路のバランスを取り戻すことが含まれ、これにより認知機能が向上し、行動障害が軽減されます .

類似の化合物との比較

キサノメリン オキサレートは、M1およびM4ムスカリン性受容体サブタイプに対する選択性で独自性を持っています . 類似の化合物には以下が含まれます。

類似化合物との比較

Xanomeline oxalate is unique in its selectivity for the M1 and M4 muscarinic receptor subtypes . Similar compounds include:

Arecoline: The main psychoactive ingredient in betel nut, which also targets muscarinic receptors but with less selectivity.

Acetylcholine: The natural neurotransmitter for muscarinic receptors, but it lacks the selectivity and stability of this compound.

Trospium chloride: A non-selective muscarinic antagonist used to mitigate peripheral side effects of muscarinic agonists. This compound’s high selectivity and ability to penetrate the central nervous system make it a valuable compound for research and therapeutic applications.

生物活性

Xanomeline oxalate is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound primarily acts as a biased agonist at the M4 muscarinic receptor, with significant activity also observed at M1 and M2 receptors. The following table summarizes its binding affinities and efficacy across different muscarinic receptors:

| Receptor | EC50 (nM) | pKi |

|---|---|---|

| M1 | 30.9 | 6.7 |

| M2 | 1800 | 6.0 |

| M3 | 8500 | 5.1 |

| M4 | 14.1 | 7.7 |

| M5 | 1700 | 6.2 |

Xanomeline exhibits a complex pharmacological profile characterized by reversible and wash-resistant binding, resulting in full agonist activity at M1 receptors and delayed partial agonist activity at M2 receptors .

The biological activity of xanomeline is primarily mediated through its interaction with mAChRs, particularly the M1 and M4 subtypes. Research indicates that xanomeline can modulate neurotransmitter release and neuronal excitability, contributing to its antipsychotic and cognitive-enhancing effects.

- Anti-inflammatory Effects : Xanomeline has been shown to reduce pro-inflammatory cytokine levels in preclinical models of endotoxemia. In a murine study, administration of xanomeline significantly decreased serum TNF-α levels and improved survival rates during lethal endotoxemia, indicating its potential role in modulating immune responses through cholinergic signaling .

- Cognitive Enhancement : Clinical studies have demonstrated that xanomeline can improve cognitive deficits in patients with schizophrenia. A pilot study involving 20 subjects showed significant improvements in cognitive function, particularly in verbal learning and memory tasks, when treated with xanomeline compared to a placebo group .

Preclinical Studies

- A study investigated the effects of xanomeline on cytokine responses in mice subjected to lethal doses of endotoxin. The results indicated that intraperitoneal administration of xanomeline significantly reduced serum TNF-α and IL-6 levels, demonstrating its anti-inflammatory properties .

- Another research highlighted the behavioral effects of xanomeline using functional magnetic resonance imaging (fMRI), which showed altered brain connectivity patterns associated with improved cognitive performance in animal models .

Clinical Trials

特性

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOUESNWCLASJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596482 | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141064-23-5 | |

| Record name | Xanomeline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。